molecular formula C16H15F5N4 B12265628 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine

Cat. No.: B12265628
M. Wt: 358.31 g/mol
InChI Key: HPTUBZLKWGUTGP-UHFFFAOYSA-N
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Description

2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring bonded to a difluorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the Piperazine Intermediate: The piperazine ring is synthesized by reacting 2,5-difluorobenzyl chloride with piperazine under basic conditions.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately by reacting appropriate precursors under controlled conditions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidine ring in the presence of a suitable catalyst and solvent.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of reduced derivatives with hydrogen addition.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets. It is believed to exert its effects through:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{4-[(2,5-Difluorophenyl)methyl]piperazin-1-yl}-4-(trifluoromethyl)pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its trifluoromethyl group enhances its metabolic stability and lipophilicity, making it a valuable compound for drug development.

Properties

Molecular Formula

C16H15F5N4

Molecular Weight

358.31 g/mol

IUPAC Name

2-[4-[(2,5-difluorophenyl)methyl]piperazin-1-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C16H15F5N4/c17-12-1-2-13(18)11(9-12)10-24-5-7-25(8-6-24)15-22-4-3-14(23-15)16(19,20)21/h1-4,9H,5-8,10H2

InChI Key

HPTUBZLKWGUTGP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=C(C=CC(=C2)F)F)C3=NC=CC(=N3)C(F)(F)F

Origin of Product

United States

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